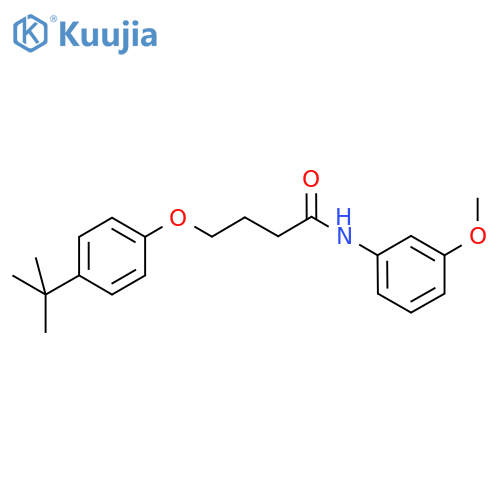Cas no 453584-88-8 (4-(4-tert-butylphenoxy)-N-(3-methoxyphenyl)butanamide)

453584-88-8 structure
商品名:4-(4-tert-butylphenoxy)-N-(3-methoxyphenyl)butanamide
CAS番号:453584-88-8
MF:C21H27NO3
メガワット:341.443986177444
CID:5436589
4-(4-tert-butylphenoxy)-N-(3-methoxyphenyl)butanamide 化学的及び物理的性質
名前と識別子
-
- 4-(4-tert-butylphenoxy)-N-(3-methoxyphenyl)butanamide
-
- インチ: 1S/C21H27NO3/c1-21(2,3)16-10-12-18(13-11-16)25-14-6-9-20(23)22-17-7-5-8-19(15-17)24-4/h5,7-8,10-13,15H,6,9,14H2,1-4H3,(H,22,23)
- InChIKey: FDSJGSWZXPCEIX-UHFFFAOYSA-N
- ほほえんだ: C(CCCOC1C=CC(=CC=1)C(C)(C)C)(=O)NC1=CC=CC(OC)=C1
4-(4-tert-butylphenoxy)-N-(3-methoxyphenyl)butanamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F3097-3522-1mg |
4-(4-tert-butylphenoxy)-N-(3-methoxyphenyl)butanamide |
453584-88-8 | 90%+ | 1mg |
$54.0 | 2023-04-27 | |
| Life Chemicals | F3097-3522-4mg |
4-(4-tert-butylphenoxy)-N-(3-methoxyphenyl)butanamide |
453584-88-8 | 90%+ | 4mg |
$66.0 | 2023-04-27 | |
| Life Chemicals | F3097-3522-15mg |
4-(4-tert-butylphenoxy)-N-(3-methoxyphenyl)butanamide |
453584-88-8 | 90%+ | 15mg |
$89.0 | 2023-04-27 | |
| Life Chemicals | F3097-3522-2μmol |
4-(4-tert-butylphenoxy)-N-(3-methoxyphenyl)butanamide |
453584-88-8 | 90%+ | 2μl |
$57.0 | 2023-04-27 | |
| Life Chemicals | F3097-3522-40mg |
4-(4-tert-butylphenoxy)-N-(3-methoxyphenyl)butanamide |
453584-88-8 | 90%+ | 40mg |
$140.0 | 2023-04-27 | |
| Life Chemicals | F3097-3522-20μmol |
4-(4-tert-butylphenoxy)-N-(3-methoxyphenyl)butanamide |
453584-88-8 | 90%+ | 20μl |
$79.0 | 2023-04-27 | |
| Life Chemicals | F3097-3522-10mg |
4-(4-tert-butylphenoxy)-N-(3-methoxyphenyl)butanamide |
453584-88-8 | 90%+ | 10mg |
$79.0 | 2023-04-27 | |
| Life Chemicals | F3097-3522-5mg |
4-(4-tert-butylphenoxy)-N-(3-methoxyphenyl)butanamide |
453584-88-8 | 90%+ | 5mg |
$69.0 | 2023-04-27 | |
| Life Chemicals | F3097-3522-20mg |
4-(4-tert-butylphenoxy)-N-(3-methoxyphenyl)butanamide |
453584-88-8 | 90%+ | 20mg |
$99.0 | 2023-04-27 | |
| Life Chemicals | F3097-3522-3mg |
4-(4-tert-butylphenoxy)-N-(3-methoxyphenyl)butanamide |
453584-88-8 | 90%+ | 3mg |
$63.0 | 2023-04-27 |
4-(4-tert-butylphenoxy)-N-(3-methoxyphenyl)butanamide 関連文献
-
Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989
-
Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538
-
Zak E. Hughes,Tiffany R. Walsh J. Mater. Chem. B, 2015,3, 3211-3221
-
Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278
-
5. Water thermophoresis in carbon nanotubes: the interplay between thermophoretic and friction forces†Elton Oyarzua,Harvey A. Zambrano Phys. Chem. Chem. Phys., 2018,20, 3672-3677
453584-88-8 (4-(4-tert-butylphenoxy)-N-(3-methoxyphenyl)butanamide) 関連製品
- 885522-51-0(4-Cyano-6-methyl (1H)indazole)
- 152840-81-8(Valine-1-13C (9CI))
- 1396800-31-9(N,N-dimethyl-2-{4-2-(trifluoromethyl)benzamidophenyl}-2H-1,2,3,4-tetrazole-5-carboxamide)
- 2059988-62-2(2-{3-(methylamino)phenylmethoxy}acetic acid)
- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)
- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)
- 1261449-20-0(4-(Bromomethyl)-3-cyanobenzaldehyde)
- 1172303-60-4(2-{4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole)
- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)
- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)
推奨される供給者
Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
